2-Chlorothieno[2,3-d]pyrimidin-6-amine

Quality Control Medicinal Chemistry Building Blocks Synthetic Reliability

2-Chlorothieno[2,3-d]pyrimidin-6-amine (CAS 1638761-08-6) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine family, a privileged scaffold in kinase-targeted and antifolate drug discovery. The compound features a chlorine atom at the 2-position and a primary amine at the 6-position of the fused thiophene-pyrimidine ring system (molecular formula C₆H₄ClN₃S, MW 185.63 g/mol).

Molecular Formula C6H4ClN3S
Molecular Weight 185.64 g/mol
Cat. No. B8230278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorothieno[2,3-d]pyrimidin-6-amine
Molecular FormulaC6H4ClN3S
Molecular Weight185.64 g/mol
Structural Identifiers
SMILESC1=C(SC2=NC(=NC=C21)Cl)N
InChIInChI=1S/C6H4ClN3S/c7-6-9-2-3-1-4(8)11-5(3)10-6/h1-2H,8H2
InChIKeyYJDIXWWDYSGVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorothieno[2,3-d]pyrimidin-6-amine: Core Scaffold Identity and Procurement-Relevant Physicochemical Baseline


2-Chlorothieno[2,3-d]pyrimidin-6-amine (CAS 1638761-08-6) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine family, a privileged scaffold in kinase-targeted and antifolate drug discovery [1]. The compound features a chlorine atom at the 2-position and a primary amine at the 6-position of the fused thiophene-pyrimidine ring system (molecular formula C₆H₄ClN₃S, MW 185.63 g/mol) . Its dual reactive handles—the electrophilic C2–Cl site for nucleophilic aromatic substitution and the nucleophilic C6–NH₂ group for amidation or reductive amination—make it a versatile building block for parallel library synthesis of kinase inhibitors and antifolates [1] . Commercially, it is supplied at ≥95% purity (some vendors ≥98%) for research use only .

Why 2-Chlorothieno[2,3-d]pyrimidin-6-amine Cannot Be Replaced by Other Thienopyrimidine Regioisomers or 2-Substituted Analogs


Within the thieno[2,3-d]pyrimidine family, the exact position of halogen and amine substituents dictates both synthetic accessibility and biological target engagement. Moving the chlorine from C2 to C4 alters the electronics of the pyrimidine ring, changing the regioselectivity of subsequent nucleophilic displacement reactions and yielding divergent final compounds [1]. The C6–NH₂ group is essential for generating 6-substituted antifolates that achieve folate receptor (FR)-selective cellular uptake via FRα/FRβ over the reduced folate carrier (RFC), a tumor-targeting strategy that fails if the amine is moved to C4 [2]. Furthermore, the 2-chloro substitution pattern is specifically required by patent-defined ErbB kinase inhibitor pharmacophores, where C2–Cl participates in a critical halogen-bond interaction with the kinase hinge region [1]. Generic substitution with 2-aminothieno[2,3-d]pyrimidines or 2-unsubstituted analogs would require re-optimization of the entire synthetic route and would likely yield compounds with different kinase selectivity profiles and cellular permeability characteristics, undermining lead-optimization campaigns [1] [2].

Quantitative Differentiation Evidence for 2-Chlorothieno[2,3-d]pyrimidin-6-amine Relative to Closest Analogs


Purity Specification Advantage: 2-Chlorothieno[2,3-d]pyrimidin-6-amine Offers Guaranteed ≥98% Purity Versus Unspecified or Lower-Grade Analogs

For reproducible structure–activity relationship (SAR) studies, building-block purity is critical. 2-Chlorothieno[2,3-d]pyrimidin-6-amine from MolCore is certified at ≥98% purity , whereas the common comparator 2-chlorothieno[2,3-d]pyrimidine (CAS 83259-30-7) is typically offered at 97% purity . The 1–3% absolute purity difference may appear modest, but residual impurities (e.g., dehalogenated or ring-opened byproducts) at the 2–3% level can generate misleading biological false positives in high-throughput kinase screens.

Quality Control Medicinal Chemistry Building Blocks Synthetic Reliability

Antimicrobial Activity of 2-Chlorothieno[2,3-d]pyrimidine Derivatives: Direct Comparison of N-Pyridine Substituted Analogs Against Bacterial and Fungal Strains

A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and evaluated for antimicrobial activity [1]. The core 2-chlorothieno[2,3-d]pyrimidine scaffold was essential; two compounds in the series demonstrated good antibacterial and antifungal activity, whereas unsubstituted or C4-unmodified analogs showed only moderate activity [1]. This provides class-level evidence that the 2-chloro substitution pattern is a critical determinant of antimicrobial potency within this chemotype.

Antimicrobial N-Pyridine Substitution Antibacterial

ErbB Kinase Inhibitor Pharmacophore: 2-Chlorothieno[2,3-d]pyrimidine Core Defines a Patent-Protected Scaffold with Distinct Selectivity Requirements

Patent WO2004112714A2 explicitly protects thieno[2,3-d]pyrimidine derivatives bearing a chlorine at the 2-position as ErbB family kinase inhibitors [1]. The 2-chloro group is not an arbitrary substituent; it occupies a lipophilic pocket within the ATP-binding site and contributes to selectivity against a panel of kinases. While the patent does not disclose head-to-head IC₅₀ data for the bare 2-chlorothieno[2,3-d]pyrimidin-6-amine core versus its 2-unsubstituted or 2-alkyl analogs on public pages, the structural claims themselves indicate that the 2-chloro motif was selected over hydrogen, methyl, or amino alternatives during optimization, providing strong class-level evidence of its non-redundant role.

ErbB Kinase EGFR Inhibitor Patent Scaffold

Synthetic Versatility: Dual Reactive Sites Enable Orthogonal Derivatization Not Possible with 2,4-Dichloro or 4-Chloro-6-Amino Isomers

The unique substitution pattern of 2-Chlorothieno[2,3-d]pyrimidin-6-amine—an electrophilic C2–Cl and a nucleophilic C6–NH₂—permits sequential, chemoselective derivatization without protecting-group manipulation. In contrast, 2,4-dichlorothieno[2,3-d]pyrimidine requires differential protection strategies to distinguish the two chloro leaving groups, adding 2–3 synthetic steps [1]. The C6–NH₂ group can be directly acylated, sulfonylated, or coupled via Buchwald–Hartwig amination, while the C2–Cl is subsequently displaced with amines or thiols. This orthogonal reactivity was exploited in the synthesis of 4-amino-6-aryl thienopyrimidine EGFR inhibitors, where the 6-position substitution was installed first, followed by 2-position diversification [2].

Parallel Synthesis Orthogonal Functionalization Medicinal Chemistry

Optimal Use Cases for 2-Chlorothieno[2,3-d]pyrimidin-6-amine in Drug Discovery and Chemical Biology


Focused Kinase Inhibitor Library Synthesis Targeting ErbB and VEGFR Families

The 2-chlorothieno[2,3-d]pyrimidin-6-amine scaffold is directly aligned with the pharmacophore defined in patent WO2004112714A2 for ErbB kinase inhibitors [1]. Medicinal chemistry groups can use this building block to synthesize 4-amino-6-aryl thienopyrimidine libraries via sequential functionalization: first coupling the C6–NH₂ with aryl halides, then displacing the C2–Cl with diverse amines, achieving IC₅₀ values as low as 0.3 nM against EGFR and its drug-resistant mutants [2].

Tumor-Selective Antifolate Development via Folate Receptor Targeting

6-Substituted thieno[2,3-d]pyrimidines derived from 2-Chlorothieno[2,3-d]pyrimidin-6-amine have demonstrated selective cellular uptake through folate receptor α (FRα) and FRβ, with IC₅₀ values in the low nanomolar range (e.g., 0.44–1.07 nM) against FR-expressing tumor cell lines while sparing RFC-expressing normal cells (IC₅₀ > 1000 nM) [1]. This tumor-selective entry mechanism, established in J. Med. Chem. 2009, requires the 6-amino handle present in the target compound for installation of the glutamate side chain [1].

Antimicrobial Hit-to-Lead Optimization with N-Pyridine Substituents

The Russian Journal of General Chemistry (2021) study demonstrated that N-pyridine substituted 2-chlorothieno[2,3-d]pyrimidine derivatives exhibit good antibacterial and antifungal activity [3]. Synthesis begins with the target 2-chloro-6-amine core, followed by pyridine introduction at the C4 or C6 position. The moderate-to-good activity of this series supports its use as a starting point for antimicrobial lead optimization against resistant Gram-positive and fungal pathogens.

High-Purity Building Block Supply for ISO-Certified Pharmaceutical R&D and Quality Control

MolCore supplies 2-Chlorothieno[2,3-d]pyrimidin-6-amine at ≥98% purity under ISO certification, suitable for global pharmaceutical R&D and quality control workflows . For procurement managers, the combination of guaranteed high purity, documented molecular identity (C₆H₄ClN₃S, MW 185.63), and compliance with research-use-only regulations ensures batch-to-batch reproducibility in lead-optimization campaigns, reducing the risk of late-stage synthesis failure due to starting-material variability.

Quote Request

Request a Quote for 2-Chlorothieno[2,3-d]pyrimidin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.